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Compound of Interest

Compound Name: ATUX-8385

Cat. No.: B15578060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available preclinical data and

protocols for the use of ATUX-8385 in in vivo mouse models. ATUX-8385 is a novel small

molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] This

document outlines the appropriate dosage, administration routes, and experimental design for

researchers investigating the therapeutic potential of ATUX-8385 in oncology, particularly for

neuroblastoma and hepatoblastoma.

Mechanism of Action
ATUX-8385 functions as a pharmacological chaperone, binding to the PR65 scaffold subunit of

PP2A.[3][4] This binding stabilizes the PP2A complex, leading to its reactivation in cancer cells

where it is often downregulated.[1][5] The reactivation of PP2A by ATUX-8385 leads to the

dephosphorylation of key oncogenic proteins, such as MYCN-S62, resulting in decreased cell

viability, proliferation, and motility in cancer cells.[1][2]
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Caption: Signaling pathway of ATUX-8385 in cancer cells.

Pharmacokinetic Profile in Mice
Pharmacokinetic studies have been conducted to determine the profile of ATUX-8385 in mice.

The compound has been shown to be orally bioavailable.[2]
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Parameter Intravenous (IV) - 1 mg/kg Oral (PO) - 30 mg/kg

Cmax (Maximum

Concentration)
- ~1-2 µM

Tmax (Time to Cmax) - -

t1/2 (Half-life) - ~8 hours

Bioavailability (F) - -

Note: Specific values for Cmax, Tmax, t1/2, and F after IV and PO administration are detailed

in the source literature but are summarized here for general guidance. Plasma levels of 1–2

micromolar are observed for approximately 8 hours after a 30 mg/kg oral dose.[2]

In Vivo Efficacy Studies: Dosage and Administration
ATUX-8385 has demonstrated single-agent preclinical activity in mouse xenograft models of

neuroblastoma and has been studied in hepatoblastoma models.[1][2][5]

Recommended Dosages
Based on published preclinical studies, the following dosages are recommended for efficacy

studies in mice:

Administration
Route

Dosage Vehicle Frequency

Oral (PO) 30 mg/kg
Not explicitly stated in

the provided results.
Daily

Intravenous (IV) 1 mg/kg
Not explicitly stated in

the provided results.
Daily

Note: The choice of administration route may depend on the experimental design and tumor

model. Oral gavage is a common and effective method for ATUX-8385 administration.[2][6]

Animal Models
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The most commonly used mouse models for ATUX-8385 efficacy studies are:

Athymic Nude Mice: These immunocompromised mice are suitable for establishing

xenografts of human cancer cell lines.[1][5]

Syngeneic Models: For studies involving immunocompetent mice, syngeneic models are

appropriate.

Experimental Protocols
The following are generalized protocols based on published studies. Researchers should

optimize these protocols for their specific experimental needs.

Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent

treatment with ATUX-8385.

Xenograft Model Workflow

Start 1. Cancer Cell Culture
(e.g., SK-N-BE(2), HuH6)

2. Subcutaneous Injection
(e.g., 2.5 x 10^6 cells in Matrigel) 3. Tumor Growth Monitoring 4. Treatment Initiation

(When tumors are palpable)
5. Daily Dosing

(e.g., 30 mg/kg PO)
6. Tumor Volume & Body Weight

Measurement (e.g., every 2-3 days)
7. Study Endpoint

(e.g., after 14 days)
8. Tumor Excision & Analysis

(e.g., Western Blot, IHC) End

Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.

Materials:

ATUX-8385

Vehicle control

Human cancer cell line (e.g., SK-N-BE(2) for neuroblastoma, HuH6 for hepatoblastoma)[1][5]

Matrigel (or other appropriate extracellular matrix)
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6-week-old female athymic nude mice

Calipers for tumor measurement

Animal balance

Procedure:

Cell Preparation: Culture human cancer cells to the desired confluence. On the day of

injection, harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., a 1:1

ratio). A typical injection volume is 100-200 µL containing 2.5 x 10^6 cells.[5]

Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each

mouse.

Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer ATUX-8385 or vehicle control daily via the chosen route

(e.g., oral gavage).

Monitoring: Measure tumor volumes and body weights every 2-3 days to assess efficacy and

toxicity.

Endpoint: At the end of the study (e.g., after 14 days of treatment), euthanize the mice and

excise the tumors for further analysis.[2]

Analysis: Analyze tumors for target engagement (e.g., dephosphorylation of MYCN-S62) and

other relevant biomarkers via Western blot, immunohistochemistry (IHC), or other molecular

biology techniques.[2]

Pharmacokinetic Study Protocol
This protocol provides a framework for conducting a pharmacokinetic study of ATUX-8385 in

mice.
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Materials:

ATUX-8385

Appropriate vehicle for IV and PO administration

Male mice[2]

Blood collection supplies (e.g., EDTA tubes)

Centrifuge

LC-MS/MS equipment

Procedure:

Dosing: Administer a single dose of ATUX-8385 to mice via the intravenous (1 mg/kg) or oral

(30 mg/kg) route.[2]

Blood Collection: Collect blood samples at various time points post-administration (e.g., 0.05,

0.167, 0.5, 1, 2, 4, 8, and 24 hours).[2]

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma

samples at -70°C until analysis.

Sample Analysis: Process the plasma samples (e.g., via acetonitrile precipitation) and

analyze the concentration of ATUX-8385 using a validated LC-MS/MS method.[1]

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax,

Tmax, t1/2, and AUC (Area Under the Curve).

Safety and Toxicology
In the preclinical studies cited, ATUX-8385 was well-tolerated in mice at the efficacious doses.

[2] No significant weight loss or other signs of toxicity were reported. However, researchers

should always conduct their own tolerability studies and monitor animals closely for any

adverse effects.
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Compound Handling and Storage
ATUX-8385 is a tricyclic sulfonamide.[5] It is light-sensitive and should be stored in the dark in

a sealed container at room temperature.[5]

Disclaimer: This document is intended for informational purposes only and is based on publicly

available research. Researchers should consult the primary literature and conduct their own

validation studies. All animal experiments must be performed in accordance with approved

institutional and national guidelines.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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